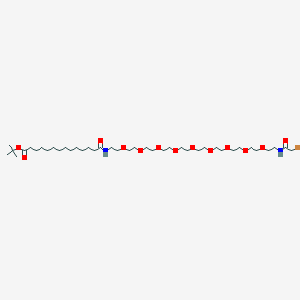

Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc

Description

Properties

IUPAC Name |

tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77BrN2O13/c1-40(2,3)56-39(46)15-13-11-9-7-5-4-6-8-10-12-14-37(44)42-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-43-38(45)36-41/h4-36H2,1-3H3,(H,42,44)(H,43,45) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWBBYVWLRQYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77BrN2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the rational design of bioconjugates and proteolysis-targeting chimeras (PROTACs) is of paramount importance. The linker, a critical component connecting a targeting moiety to a payload or an E3 ligase-recruiting ligand, dictates the efficacy, stability, and pharmacokinetic profile of the final construct. This guide provides a comprehensive technical overview of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc, a sophisticated heterobifunctional linker engineered for precise and efficient bioconjugation.

Deconstructing the Molecular Architecture: A Symphony of Functional Moieties

The multifaceted nature of this compound arises from the strategic integration of four key chemical motifs, each contributing a distinct and vital function to the overall utility of the molecule. A thorough understanding of each component is crucial for its effective application in complex synthetic workflows.

The Thiol-Reactive Warhead: The Bromoacetamido Group

At the heart of this linker's reactivity lies the bromoacetamido group . This functional group serves as a highly specific electrophile that readily reacts with nucleophilic thiol (sulfhydryl) groups, most notably those found in the side chains of cysteine residues within proteins and peptides. The reaction proceeds via an SN2 nucleophilic substitution mechanism, resulting in the formation of a stable and irreversible thioether bond.[1]

The reactivity of the bromoacetamido group is pH-dependent, with optimal reaction rates typically observed in the slightly basic pH range of 7.5 to 8.5. This is because a higher pH facilitates the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion, which is the reactive species. While highly reactive towards thiols, the bromoacetamido group exhibits minimal cross-reactivity with other nucleophilic amino acid residues, such as lysine and histidine, under these controlled pH conditions, ensuring high selectivity in complex biological mixtures.

Compared to other common thiol-reactive moieties like maleimides, the thioether bond formed by the bromoacetamido group is considered more stable and is not susceptible to retro-Michael addition, which can lead to deconjugation.[1] This enhanced stability is a critical attribute for in vivo applications where long-term conjugate integrity is essential.

The Hydrophilic Spacer: The Polyethylene Glycol (PEG) Chain

The linker incorporates a discrete chain of nine polyethylene glycol (PEG) units (PEG9 ). PEG is a hydrophilic, flexible, and biocompatible polymer renowned for its ability to improve the physicochemical properties of conjugated molecules. The inclusion of the PEG9 spacer imparts several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads or ligands.

-

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the conjugate, which can reduce renal clearance and extend its in vivo circulation half-life.

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules.

-

Conformational Flexibility: The flexible nature of the PEG chain allows the two ends of the linker to adopt a wide range of spatial orientations, which is crucial for facilitating the formation of a productive ternary complex in PROTACs.

The Lipophilic Modulator: The C12 Alkyl Chain

In stark contrast to the hydrophilic PEG spacer, the C12 alkyl chain introduces a significant lipophilic character to the linker. In the context of PROTAC design, the interplay between hydrophilicity and lipophilicity is a critical determinant of a molecule's "drug-likeness." The C12 chain serves to:

-

Enhance Cell Membrane Permeability: The increased lipophilicity can improve the passive diffusion of the PROTAC across the cell membrane, a prerequisite for engaging intracellular targets.

-

Modulate Ternary Complex Formation: The length and nature of the linker, including its hydrophobic segments, play a crucial role in dictating the optimal geometry and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The Versatile Handle: The Ethylcarbamoyl-Boc Moiety

The ethylcarbamoyl group, in conjunction with the tert-butyloxycarbonyl (Boc) protecting group , provides a stable yet versatile handle for the sequential attachment of a second molecule. The carbamate linkage is known for its stability in biological systems.[2] The Boc group is a widely used, acid-labile protecting group for amines. This configuration allows for a two-step conjugation strategy:

-

The bromoacetamido group is first reacted with a thiol-containing molecule.

-

The Boc group is then removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule, for instance, via an amide bond formation with a carboxylic acid.

This sequential approach provides precise control over the synthesis of complex heterobifunctional molecules like PROTACs.

Applications in Proteolysis-Targeting Chimera (PROTAC) Development

This compound is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] A typical PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

The design of the linker is a critical aspect of PROTAC development, as it influences the formation and stability of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome. The combination of a thiol-reactive group, a flexible hydrophilic spacer, a lipophilic chain, and a protected amine in this compound provides a versatile platform for systematically exploring the structure-activity relationships of different PROTAC constructs.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for the key experimental workflows involving this compound.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a sequential, two-step conjugation strategy. The following diagram illustrates this general workflow.

Caption: General workflow for PROTAC synthesis using the heterobifunctional linker.

Detailed Protocol for Bromoacetamide-Cysteine Conjugation

This protocol outlines the reaction between the bromoacetamido group of the linker and a cysteine-containing peptide or protein.

Materials:

-

This compound

-

Cysteine-containing peptide or protein

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 1 M Dithiothreitol (DTT) in water

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the linker

-

Purification system (e.g., HPLC)

Procedure:

-

Protein/Peptide Preparation: Dissolve the cysteine-containing molecule in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.

-

Linker Preparation: Prepare a 10-20 mM stock solution of this compound in DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein/peptide solution. The reaction mixture should be gently mixed and incubated at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

-

Quenching: To quench any unreacted bromoacetamido groups, add a 100-fold molar excess of DTT from the Quenching Solution and incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) to remove excess linker and quenching agent, followed by reversed-phase HPLC (RP-HPLC) for higher purity if required.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC):

RP-HPLC is a powerful technique for the purification and analysis of the linker and its conjugates. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 220 nm and 280 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is essential for confirming the identity and purity of the final conjugate. The molecular weight of the conjugate can be determined by electrospray ionization mass spectrometry (ESI-MS). The analysis of PEGylated molecules can be challenging due to their heterogeneity; however, specialized deconvolution software can be used to interpret the resulting complex spectra.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a valuable tool for the structural elucidation of the linker and its intermediates. 1H and 13C NMR can confirm the presence of the different functional moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), providing detailed structural information.[7]

Conclusion

This compound is a highly versatile and powerful heterobifunctional linker for the development of advanced bioconjugates and PROTACs. Its well-defined modular architecture, combining a stable thiol-reactive group with tunable hydrophilic and lipophilic properties, provides researchers with a robust tool for creating precisely engineered therapeutic and research agents. A thorough understanding of the chemistry and function of each component, coupled with optimized experimental protocols, will enable the full potential of this linker to be realized in the pursuit of novel and effective targeted therapies.

References

-

An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. Available at: [Link]

-

Yao, H., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 14(10), 1033. Available at: [Link]

-

Dubrovskyi, O., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. ACS Central Science, 8(3), 366-375. Available at: [Link]

-

Singh, T., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(23), 17336-17345. Available at: [Link]

-

Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Available at: [Link]

- Google Patents. (n.d.). WO2019028382A1 - Method of conjugation of cys-mabs.

-

Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available at: [Link]

-

SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Available at: [Link]

-

Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. Available at: [Link]

-

Creative Biolabs. (n.d.). 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester. Available at: [Link]

-

Robey, F. A. (1995). Bromoacetylated Synthetic Peptides. In Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

-

El-Damasy, D. A., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Pharmaceutics, 17(9), 1160. Available at: [Link]

-

Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 2(3), 139-152. Available at: [Link]

-

He, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(4), 2948-2965. Available at: [Link]

-

Varadan, R., et al. (2005). Using NMR spectroscopy to monitor ubiquitin chain conformation and interactions with ubiquitin-binding domains. Methods in Enzymology, 399, 177-192. Available at: [Link]

-

Götze, M., et al. (2015). Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure. Journal of Proteomics, 118, 101-109. Available at: [Link]

-

Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

- Google Patents. (n.d.). CN113651745A - Brivaracetam intermediate and its preparation method and purification method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

Executive Summary

In the rapidly advancing fields of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is a sophisticated, heterobifunctional linker engineered to meet the complex demands of modern bioconjugation. This guide provides a comprehensive technical overview of its structure, properties, and core applications, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. We will dissect the rationale behind its unique architecture, from the thiol-reactive bromoacetamide warhead to the Boc-protected amine terminus, and explore the synergistic roles of its PEG9 and C12 spacers in modulating hydrophilicity and cell permeability.

Molecular Profile and Strategic Design

The efficacy of this compound stems from its modular design, where each component serves a distinct and vital purpose. Understanding this structure is key to leveraging its full potential in conjugate design.

Chemical Structure and Component Analysis

The molecule is composed of four primary functional regions:

-

Bromoacetamido Group: An electrophilic warhead designed for the specific and covalent alkylation of nucleophilic groups, most notably the thiol side chains of cysteine residues in proteins.

-

PEG9 Linker: A discrete polyethylene glycol chain with nine repeating ethylene glycol units. This segment is crucial for imparting hydrophilicity.

-

C12 Alkyl Chain: A twelve-carbon aliphatic chain that introduces significant lipophilicity (hydrophobicity).

-

Boc-Protected Amine: A terminal primary amine masked with a tert-butyloxycarbonyl (Boc) protecting group, which can be selectively removed under acidic conditions to allow for subsequent conjugation steps.

The synergy between the hydrophilic PEG9 and the hydrophobic C12 chain allows for fine-tuning of the overall solubility and cell permeability of the final PROTAC or ADC, a critical factor in optimizing biological activity.[1][2]

Physicochemical Properties

A clear understanding of the linker's physical and chemical properties is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C40H77BrN2O13 | [3][4] |

| Molecular Weight | 873.95 g/mol | [3] |

| Appearance | White to off-white solid | Generic observation |

| Solubility | Soluble in DMSO, DMF, DCM | Generic observation |

| Storage | Store at -20°C, desiccated | [5] |

| Purity | Typically >95% | [5] |

Rationale for the Structural Components

-

Why a Bromoacetamide Group? The bromoacetyl functional group is a highly effective tool for cysteine modification. It reacts via a bimolecular nucleophilic substitution (SN2) mechanism with the deprotonated thiol (thiolate) of a cysteine residue to form a stable thioether bond.[6][7] This reaction is most efficient at a slightly basic pH (7.5-8.5), which promotes the formation of the highly nucleophilic thiolate anion while minimizing off-target reactions with other residues like lysine.[6][8]

-

Why a PEG9 Spacer? Polyethylene glycol (PEG) linkers are widely incorporated into ADCs and PROTACs for several strategic advantages.[9][] The PEG9 motif significantly increases the water solubility of the linker and the resulting conjugate, which can prevent aggregation, improve pharmacokinetic properties, and enhance compatibility with physiological environments.[11][12][13] Using a discrete PEG linker, with an exact number of units, ensures batch-to-batch consistency and a defined molecular weight for the final conjugate, which is critical for regulatory approval.[12]

-

Why a C12 Alkyl Spacer? The inclusion of a long (C12) alkyl chain provides a hydrophobic segment. In the context of PROTACs, this can enhance cell membrane permeability, which is essential for targeting intracellular proteins.[1] The interplay between the hydrophilic PEG and hydrophobic alkyl chains is a key design element that influences the overall physicochemical properties and biological performance of the PROTAC molecule.[14][15]

-

Why a Boc-Protected Amine? The Boc group is an acid-labile protecting group for the terminal amine. This orthogonal protection strategy is fundamental to its role as a heterobifunctional linker. It allows the bromoacetamide group to be reacted first (e.g., with an antibody). Following this conjugation and purification, the Boc group can be quantitatively removed using a strong acid like trifluoroacetic acid (TFA), revealing a primary amine.[16][17] This newly exposed amine is then available for a second, distinct conjugation reaction, for example, the attachment of a cytotoxic payload or an E3 ligase ligand.

Core Applications and Mechanisms of Action

This linker is primarily designed as a versatile building block for constructing complex biomolecules where precise control over connectivity is paramount.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[] this compound is an ideal linker for this application.[3][4][18]

A typical synthetic workflow involves:

-

Reacting the bromoacetamide terminus with a cysteine residue on a target-binding protein or ligand.

-

Purifying the resulting conjugate.

-

Deprotecting the Boc-amine to reveal the free amine.

-

Coupling the free amine to an activated carboxylic acid on an E3 ligase ligand.

The linker's length and flexibility, provided by the PEG and alkyl chains, are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[1]

Application in Antibody-Drug Conjugate (ADC) Development

In ADC development, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[12] This linker can be used to attach payloads to antibodies, particularly those with engineered cysteine residues for site-specific conjugation.

The workflow mirrors that for PROTACs:

-

The bromoacetamide group is reacted with a thiol on the antibody.

-

The Boc group is removed.

-

The exposed amine is used to attach the cytotoxic drug.

The hydrophilic PEG component of the linker can help mitigate the hydrophobicity often associated with potent cytotoxic payloads, reducing the risk of ADC aggregation and improving its pharmacokinetic profile.[13][19]

Experimental Protocols and Methodologies

The following protocols provide a robust framework for utilizing this compound. As a Senior Application Scientist, I must emphasize that optimization for each specific protein, antibody, or ligand is crucial for success.

Protocol 1: Thiol-Specific Conjugation via Bromoacetamide

This protocol details the alkylation of cysteine residues on a protein (e.g., a monoclonal antibody).

Causality and Experimental Choices:

-

pH Control: The reaction is performed at pH 7.5-8.5. This is a critical parameter. Below this range, the cysteine thiol (pKa ~8.3) is largely protonated and less nucleophilic, slowing the reaction. Above this range, the risk of off-target modification of other residues (like lysine) and hydrolysis of the linker increases.[6]

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is often preferred over DTT (Dithiothreitol) for reducing disulfide bonds prior to conjugation because it does not contain a thiol and will not compete with the protein for the bromoacetamide linker.

-

Molar Excess: A 5-10 fold molar excess of the linker is a good starting point to drive the reaction to completion without requiring excessive purification later.

Step-by-Step Methodology:

-

Protein Preparation: If necessary, reduce interchain disulfide bonds in the antibody using 10-20 fold molar excess of TCEP in a phosphate-buffered saline (PBS) solution, pH 7.4, for 1-2 hours at 37°C. Subsequently, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a nitrogen-purged reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0).[6]

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

Conjugation Reaction: Add the linker stock solution to the prepared protein solution to achieve the desired molar excess (e.g., 5 equivalents of linker per free thiol).

-

Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature, protected from light.

-

Quenching: Quench the reaction by adding a thiol-containing reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~10 mM to consume any unreacted bromoacetamide groups.[7] Incubate for an additional 20 minutes.

-

Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry (LC-MS).

Caption: Post-conjugation deprotection and payload attachment.

Conclusion and Future Perspectives

This compound represents a highly versatile and rationally designed tool for the synthesis of advanced bioconjugates. Its heterobifunctional nature, combined with a carefully balanced hydrophilic-lipophilic profile, provides researchers with precise control over the assembly of complex therapeutic and research agents like ADCs and PROTACs. The orthogonal reactivity of the bromoacetamide and Boc-protected amine groups enables sequential conjugation strategies that are essential for creating well-defined, homogeneous products. As the demand for targeted protein modulation and degradation continues to grow, the strategic application of sophisticated linkers such as this one will be indispensable in advancing the next generation of precision medicines.

References

-

Boc Deprotection - TFA - Common Organic Chemistry . (n.d.). Retrieved from [Link]

-

PROTAC PEG Linkers . (2024, July 30). JenKem Technology USA. Retrieved from [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs . (2024, October 23). AxisPharm. Retrieved from [Link]

-

General Procedure for the deprotection of the Boc-group . (2010). The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry . (n.d.). Retrieved from [Link]

-

This compound | PROTAC Linker . (n.d.). MCE. Retrieved from [Link]

- Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry.

- Tedaldi, S. T., et al. (2009). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ChemInform.

-

Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs . Bioconjugate Chemistry, 11(2), 232-41. Retrieved from [Link]

-

17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester . (n.d.). Creative Biolabs. Retrieved from [Link]

-

Takei, T., et al. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel . MATEC Web of Conferences. Retrieved from [Link]

-

Takei, T., et al. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel . MATEC Web of Conferences, 341, 01007. Retrieved from [Link]

- Judge, T. W., et al. (2021). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry.

- Piscitelli, F., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release.

-

Gurskal, E., et al. (2022). Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients . Pharmaceutics, 14(12), 2821. Retrieved from [Link]

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel | MATEC Web of Conferences [matec-conferences.org]

- 3. immunoportal.com [immunoportal.com]

- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 5. 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 13. researchgate.net [researchgate.net]

- 14. matec-conferences.org [matec-conferences.org]

- 15. Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Architectural Significance of Heterobifunctional PROTAC Linkers

An In-Depth Technical Guide to the Synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. The efficacy of these tripartite molecules—composed of a ligand for an E3 ligase, a ligand for a target protein, and a connecting linker—is profoundly influenced by the chemical architecture of the linker. The linker is not merely a passive spacer; it dictates the spatial orientation of the two ligands, influences the stability and solubility of the entire construct, and ultimately governs the efficiency of ternary complex formation (Target Protein-PROTAC-E3 Ligase), which precedes ubiquitination and degradation.

This guide provides a comprehensive, in-depth exploration of the synthesis of a specific and highly relevant heterobifunctional linker: This compound . This linker is meticulously designed with distinct functionalities:

-

Bromoacetamido Group: A reactive electrophile that serves as a versatile handle for conjugation, most notably reacting with thiol groups of cysteine residues in proteins or ligands under physiological conditions to form a stable thioether bond.[1][2][3]

-

Polyethylene Glycol (PEG)9 Chain: A nine-unit PEG spacer that imparts significant hydrophilicity, enhancing the aqueous solubility and bioavailability of the final PROTAC molecule.[4][5][6] The flexibility and length of the PEG chain are critical for optimizing the distance and orientation between the bound proteins.

-

C12 Alkyl Chain: A twelve-carbon hydrophobic spacer that provides structural rigidity and length, contributing to the overall geometry of the linker.

-

Boc-Protected Amine: A terminal amine masked with a tert-butoxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable to a wide range of reaction conditions but readily and cleanly removable under mild acidic conditions, revealing a primary amine for subsequent conjugation to a protein ligand or other molecular entities.[7][8][9][10]

This document will detail a robust and logical synthetic strategy, explain the causality behind methodological choices, provide step-by-step protocols, and offer guidance on purification and characterization, empowering researchers in drug development with the knowledge to construct these critical molecular tools.

Retrosynthetic Analysis and Strategic Approach

A convergent synthetic strategy is the most efficient approach for a modular molecule of this complexity. The molecule is conceptually dissected into two primary fragments, which are synthesized independently and then coupled in the final step. This approach maximizes yield and simplifies purification by dealing with smaller, more manageable intermediates.

Our retrosynthetic analysis identifies two key intermediates:

-

Fragment A: An amine-terminated, Boc-protected C12 alkyl chain (N-Boc-1,12-dodecanediamine ).

-

Fragment B: A carboxylic acid-terminated PEG9 linker bearing the bromoacetamido warhead (Bromoacetamido-PEG9-acid ).

The final step involves the formation of a stable amide bond between the free amine of Fragment A and the carboxylic acid of Fragment B.

Caption: Retrosynthetic analysis of the target linker.

This strategy is advantageous because it allows for the installation of the highly reactive bromoacetyl group onto the PEG linker (Fragment B) before the final coupling. Performing this sensitive step on a smaller, well-defined intermediate is preferable to executing it on the larger, more complex final molecule, which could lead to side reactions and purification challenges.

Part 1: Synthesis of Fragment A (N-Boc-1,12-dodecanediamine)

The foundational step for the alkyl spacer is the selective mono-protection of a symmetrical diamine. This ensures that one amino group remains available for coupling while the other is masked for a later stage.

Causality of Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection. Its reaction with amines is highly efficient, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[8][11]

-

Stoichiometry: Using a slight deficit or stoichiometric equivalent of Boc₂O relative to the diamine favors the formation of the mono-protected product. Running the reaction with the diamine in excess statistically reduces the probability of di-protection.

-

Solvent System: A biphasic system (e.g., dichloromethane and water) with a mild base can be effective.[12] Alternatively, a single solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperature provides a homogenous reaction environment.

Experimental Protocol: Mono-Boc Protection of 1,12-Dodecanediamine

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,12-dodecanediamine (1.0 eq) and dissolve in an appropriate solvent (e.g., dichloromethane, 10 mL per gram of diamine).

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and improve selectivity.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred diamine solution over 1-2 hours using a dropping funnel.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of mono- and di-protected products.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer successively with 1 M HCl (to remove unreacted diamine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product, a mixture of starting material, mono-Boc, and di-Boc adducts, is purified by column chromatography on silica gel. A gradient elution system (e.g., 0-10% methanol in dichloromethane) is typically effective at separating the components. The desired product, N-Boc-1,12-dodecanediamine, is a solid at room temperature.[13]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Reagent/Product | Molecular Weight ( g/mol ) | Key Characteristics |

| 1,12-Dodecanediamine | 200.38 | Starting symmetrical diamine |

| Di-tert-butyl dicarbonate | 218.25 | Boc-protection reagent |

| N-Boc-1,12-dodecanediamine | 300.48 | White to pale yellow solid; amine-terminated spacer |

Part 2: Synthesis of Fragment B (Bromoacetamido-PEG9-acid)

This fragment requires a multi-step synthesis starting from a heterobifunctional PEG linker. The sequence of reactions is critical to avoid unwanted side reactions.

Causality of Experimental Choices:

-

Starting Material: A heterobifunctional linker such as Boc-NH-PEG9-COOH is an ideal starting point. It provides orthogonal protecting groups for the amine (Boc) and a free carboxylic acid for the final coupling.

-

Protection Strategy: The carboxylic acid must be protected before the bromoacetylation step. A tert-butyl (tBu) ester is an excellent choice as it can be cleaved simultaneously with the Boc group at the very end of the synthesis of Fragment B using a strong acid like trifluoroacetic acid (TFA), simplifying the workflow.

-

Bromoacetylation: Bromoacetic anhydride or bromoacetyl bromide are highly reactive and efficient for this transformation. The reaction is typically run in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HBr byproduct.

Experimental Protocol: Synthesis of Bromoacetamido-PEG9-acid

Step 2a: Protection of the Carboxylic Acid

-

Setup: Dissolve Boc-NH-PEG9-COOH (1.0 eq) in dichloromethane.

-

Reagents: Add N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent (1.1 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and tert-butanol (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours.

-

Workup: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify by column chromatography to yield the protected intermediate, Boc-NH-PEG9-COOtBu .

Step 2b: Selective Deprotection of the Boc-Amine

-

Setup: Dissolve Boc-NH-PEG9-COOtBu in dichloromethane.

-

Deprotection: Add a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

-

Reaction: Stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete removal of the Boc group.

-

Workup: Concentrate the solvent under reduced pressure. The resulting amine salt (H₂N-PEG9-COOtBu ) can often be used directly in the next step after neutralizing the salt with a base.

Step 2c: Bromoacetylation

-

Setup: Dissolve the amine from the previous step (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

-

Reagent Addition: Slowly add bromoacetic anhydride (1.2 eq) or bromoacetyl bromide (1.2 eq) to the cooled solution.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and react for an additional 2-4 hours.

-

Workup & Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Bromoacetamido-PEG9-COOtBu .

Step 2d: Final Deprotection of the t-Butyl Ester

-

Setup: Dissolve the purified intermediate in dichloromethane.

-

Deprotection: Add an excess of trifluoroacetic acid (TFA, e.g., 50% v/v in DCM).

-

Reaction: Stir at room temperature for 2-4 hours.

-

Workup: Concentrate the solvent and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA) to yield the final Fragment B, Bromoacetamido-PEG9-acid , as an oil or waxy solid.

Part 3: Final Assembly and Purification

The final step is a standard amide bond formation that joins the two meticulously prepared fragments.

Causality of Experimental Choices:

-

Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) are used to activate the carboxylic acid of Fragment B, facilitating its reaction with the amine of Fragment A. HATU is often preferred for its high efficiency and low rate of side reactions.

-

Base: A non-nucleophilic base like DIPEA is required to neutralize any amine salts and to facilitate the coupling reaction.

-

Purification: Due to the amphipathic nature and high molecular weight of the final product, purification can be challenging.[14] Standard silica gel chromatography may not be effective. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.[3][15]

Experimental Protocol: Final Coupling

-

Setup: In an anhydrous solvent like N,N-dimethylformamide (DMF), dissolve Bromoacetamido-PEG9-acid (Fragment B, 1.0 eq), N-Boc-1,12-dodecanediamine (Fragment A, 1.1 eq), and HATU (1.2 eq).

-

Base: Add DIPEA (3.0 eq) to the mixture and stir.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor for the consumption of Fragment B by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Purify the crude residue by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Final Product: Lyophilize the pure fractions to obtain the final product, This compound , as a white solid or viscous oil.

-

Characterization: Verify the final structure and purity with high-resolution mass spectrometry (HRMS) and ¹H NMR.

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a multi-step but highly logical process that leverages the principles of modern organic chemistry, including protection group strategies, sequential functionalization, and high-efficiency coupling reactions. By following a convergent approach, researchers can reliably produce this complex and valuable heterobifunctional linker. The careful execution of each step, coupled with rigorous in-process monitoring and robust purification techniques, is paramount to obtaining the final product with the high degree of purity required for its application in the synthesis of potent and selective PROTACs. This guide provides the strategic framework and tactical protocols necessary to achieve that goal.

References

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide. (2025). Benchchem.

- Zeng, C., et al. (2009). Simple and Efficient Method for N-Boc Protection of Amines Using PEG-400 as a Reaction Medium Under Mild Conditions. Taylor & Francis Online.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. (2025). Benchchem.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- Bromoacetamide PEG. (n.d.). Precise PEG.

- Bromoacetamido-PEG3-C2-acid. (n.d.). MedChemExpress.

- Chromatography of PEG containing compounds. (2022). Reddit.

- Kinstler, O., et al. (n.d.). Making Site-specific PEGylation Work. BioPharm International.

- PEGylated Protein Purification Techniques. (n.d.). BOC Sciences.

- PEGylation. (n.d.). In Wikipedia.

- Bromoacetamido-PEG3-azide. (n.d.). MedChemExpress.

- Bromoacetamide-PEG Linkers. (n.d.). AxisPharm.

- This compound. (n.d.). MedChemExpress.

- Roberts, M. J., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). LinkedIn.

- A Comparative Guide to the Mass Spectrometry Analysis of Bromoacetamido-PEG4-Acid Conjugates. (2025). Benchchem.

- Dodecane-1,12-diamine, N-BOC protected. (n.d.). CymitQuimica.

- 1-BOC-1,12-DIAMINODODECANE. (2025). ChemicalBook.

- 1-BOC-1,12-DIAMINODODECANE synthesis. (n.d.). ChemicalBook.

- Li, Y., et al. (2013). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. PubMed.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]

- 13. 1-BOC-1,12-DIAMINODODECANE | 109792-60-1 [chemicalbook.com]

- 14. reddit.com [reddit.com]

- 15. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc

Abstract

The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, functioning as heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] This guide provides a detailed mechanistic examination of a novel covalent PROTAC, Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc . We will dissect the molecule's architecture, elucidating the specific role of each component—the bromoacetamide covalent warhead, the PEG9 linker, and the putative C12-Boc E3 ligase binder—in orchestrating the targeted degradation of proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the design principles and mode of action of covalent protein degraders.

Introduction: The Evolution to Covalent Protein Degraders

Traditional pharmacology relies on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect.[4] PROTACs, however, operate via an event-driven mechanism.[1] By acting as a molecular bridge between a target protein and an E3 ubiquitin ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[3][5] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can orchestrate the degradation of multiple target proteins.[1][6]

While most PROTACs engage their target protein non-covalently, a new class of covalent PROTACs has emerged. These molecules combine the catalytic degradation mechanism of PROTACs with the durable target engagement of targeted covalent inhibitors (TCIs).[4][6] This dual mechanism offers several potential advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets that are otherwise considered "undruggable."[6] The molecule This compound is a prime example of this advanced design.

Molecular Architecture and Component Analysis

The efficacy of a PROTAC is dictated by the interplay of its three core components.[7][8] The structure of this compound has been rationally designed to optimize each step of the degradation process.

| Component | Chemical Moiety | Primary Function |

| Warhead | Bromoacetamido | Covalent binding to the Protein of Interest (POI) |

| Linker | -PEG9-ethylcarbamoyl- | Optimizes ternary complex formation, enhances solubility |

| E3 Ligase Ligand | -C12-Boc (putative) | Recruitment of an E3 Ubiquitin Ligase |

The Bromoacetamide Warhead: Forging an Irreversible Bond

The bromoacetamide group is a well-characterized electrophilic "warhead" used in chemical biology to form stable, covalent bonds with nucleophilic amino acid residues on proteins.[9]

-

Mechanism of Covalent Modification: The primary target for the bromoacetamide moiety is the thiol group of cysteine residues, which are highly nucleophilic under physiological conditions.[10][11] The reaction proceeds via a classic SN2 mechanism, where the cysteine thiolate attacks the α-carbon of the acetamide, displacing the bromide leaving group. This results in the formation of a highly stable thioether bond, effectively tethering the PROTAC permanently to its target protein.[9] While cysteine is the most common target, reactivity with other nucleophilic residues like histidine or lysine can occur, though typically at a slower rate.[9]

-

Advantages in PROTAC Design: Incorporating a covalent warhead can dramatically increase the affinity and residence time of the PROTAC for its target.[6] This is particularly advantageous for targeting proteins that lack deep binding pockets or for overcoming competitive inhibition by endogenous ligands. By forming an irreversible bond, the covalent PROTAC ensures sustained target engagement, a critical factor for initiating the degradation cascade.[4]

The PEG9 Linker: More Than a Simple Spacer

The linker is a critical determinant of a PROTAC's success, profoundly influencing its biological activity.[2][12] The choice of a polyethylene glycol (PEG) linker with nine repeating units (PEG9) in this molecule is deliberate and strategic.

-

Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor water solubility.[2] PEG linkers are highly hydrophilic, and their incorporation can significantly improve the overall solubility and bioavailability of the molecule, preventing aggregation and facilitating administration.[13][14][15]

-

Flexibility and Ternary Complex Geometry: The PEG9 chain provides a flexible and sufficiently long spacer to connect the warhead and the E3 ligase ligand.[12][13] This flexibility is crucial for allowing the PROTAC to adopt the optimal conformation required for the stable formation of the ternary complex.[16] The linker's length and composition dictate the distance and relative orientation between the POI and the E3 ligase, which directly impacts the efficiency of ubiquitin transfer.[2] PEG is the most common linker motif used in PROTAC design, with over half of reported PROTACs incorporating it.[17]

The C12-Boc Moiety: A Putative E3 Ligase Ligand

The recruitment of an E3 ubiquitin ligase is the defining feature of a PROTAC.[1] While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are most common, the -ethylcarbamoyl-C12-Boc end of this molecule represents a less conventional, potentially novel E3 ligase binder.[3][8]

-

Hydrophobic Tagging: The long C12 alkyl chain provides a significant hydrophobic moiety. The principle of "hydrophobic tagging" has been explored as a strategy to induce protein degradation. It is hypothesized that such hydrophobic groups can mimic degron motifs—short amino acid sequences that mark proteins for degradation—and be recognized by certain E3 ligases that have hydrophobic binding pockets.[18]

-

The Role of the Boc Group: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[19][20][21] In this final molecule, it is not a protecting group but a key structural feature. Its bulky, hydrophobic nature contributes to the overall shape and binding profile of the ligase-binding end. It is plausible that the combination of the long alkyl chain and the Boc-protected amine creates a unique pharmacophore that is recognized by a specific, perhaps non-traditional, E3 ligase.

The Integrated Mechanism of Action: A Step-by-Step Degradation Cascade

The orchestrated action of the three molecular components results in the selective elimination of the target protein. The process is catalytic and can be broken down into five key steps.

Conclusion and Future Perspectives

The molecule This compound exemplifies the rational design of a covalent PROTAC, a promising modality in drug discovery. Its mechanism of action is a sophisticated, multi-step process that leverages a covalent warhead for durable target engagement, a flexible PEG linker to facilitate proximity, and a putative hydrophobic E3 ligase ligand to hijack the cell's ubiquitin-proteasome system. This approach enables the event-driven, catalytic degradation of target proteins, offering a powerful strategy to address challenging disease targets that have remained beyond the reach of traditional inhibitors. Future work will focus on identifying the specific E3 ligase recruited by the C12-Boc moiety and optimizing linker length and composition to further enhance degradation potency and selectivity.

References

- The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

- A Technical Guide to the Physicochemical Properties of PEG12 Linkers. (2025). BenchChem.

- The Bifunctional PEG2 Linker in PROTACs: A Technical Guide. (2025). BenchChem.

-

Tong, B., et al. (2020). Applications of Covalent Chemistry in Targeted Protein Degradation. Frontiers in Chemistry. Retrieved from [Link]

- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.

-

Kiely-Collins, H., et al. (2021). Covalent PROTACs: the best of both worlds? RSC Medicinal Chemistry. Retrieved from [Link]

- What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News.

-

Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved from [Link]

- PROTAC Linkers. (n.d.). Biopharma PEG.

-

Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. (2024). ACS Central Science. Retrieved from [Link]

- Linkers in PROTACs. (n.d.). Precise PEG.

- Ottis, P., & Crews, C. M. (2017).

-

Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Frontiers. Retrieved from [Link]

-

Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Royal Society of Chemistry. Retrieved from [Link]

- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.

-

PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. (2025). ResearchGate. Retrieved from [Link]

- PEG Linkers & Their Applications. (2022). Biopharma PEG.

-

Harnessing a latent natural product electrophile for selective covalent inhibition. (n.d.). RSC Publishing. Retrieved from [Link]

- PEG (Polyethylene Glycol) Linker Development. (n.d.). FCAD Group.

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved from [Link]

-

Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. (2023). ACS Publications. Retrieved from [Link]

-

Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation. (n.d.). Portland Press. Retrieved from [Link]

-

Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

- Buckley, D. L., et al. (2012). HaloPROTACS: use of small molecule PROTACS to induce degradation of HaloTag fusion proteins. ACS Chemical Biology.

-

Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved from [Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (2022). ACS Chemical Biology. Retrieved from [Link]

- Side reactions of bromoacetamide group in bioconjugation. (2025). BenchChem.

- A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development. (2025). BenchChem.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. (n.d.). ACS Publications. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. (2020). J-STAGE. Retrieved from [Link]

-

Quantitative Membrane Paramagnetic Relaxation Enhancement (mPRE) Measurements on Lipid-Anchored Proteins: Insight into Orientational Dynamics. (2026). Journal of the American Chemical Society. Retrieved from [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation. (n.d.). MDPI. Retrieved from [Link]

-

An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. (2024). bioRxiv. Retrieved from [Link]

-

Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. (2020). YouTube. Retrieved from [Link]

- Method for synthesizing bromoacetamide. (n.d.). Google Patents.

-

Phosphoramidates as novel activity-based probes for serine proteases. (2014). PubMed. Retrieved from [Link]

-

The Use of N-Bromosuccinimide and N-Bromoacetamide for the Selective Cleavage of C-Tryptophyl Peptide Bonds in Model Peptides and Glucagon. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 8. escholarship.org [escholarship.org]

- 9. benchchem.com [benchchem.com]

- 10. Harnessing a latent natural product electrophile for selective covalent inhibition - American Chemical Society [acs.digitellinc.com]

- 11. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisepeg.com [precisepeg.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. fcad.com [fcad.com]

- 16. The Essential Role of Linkers in PROTACs [axispharm.com]

- 17. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 18. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Role of the PEG9 Linker in PROTAC Design

This guide provides an in-depth exploration of the strategic role of the nine-unit polyethylene glycol (PEG9) linker in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). We will dissect the fundamental principles governing linker functionality and delve into the specific attributes of the PEG9 linker that make it a valuable tool for researchers, scientists, and drug development professionals. Our focus will be on the causal relationships between the linker's physicochemical properties and the resulting biological activity and pharmacokinetic profile of the PROTAC molecule.

The PROTAC Modality and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs utilize an event-driven mechanism to eliminate disease-causing proteins.[3] They achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS).[4][5]

A PROTAC molecule consists of three distinct components:

-

A warhead that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand (or "anchor") that recruits a specific E3 ubiquitin ligase.

-

A linker that covalently connects the warhead and the anchor.[6][7][8]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's success.[4][9] Its length, composition, and flexibility directly govern the formation and stability of the key productive ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for the ubiquitination and subsequent proteasomal degradation of the POI.[5][10][11][12]

Caption: General mechanism of PROTAC-induced protein degradation.

Polyethylene Glycol (PEG) Linkers: A Mainstay in PROTAC Design

Among the various linker classes, which include alkyl chains and more rigid structures, polyethylene glycol (PEG) linkers are the most predominantly used motifs in PROTAC design, featuring in over half of all reported molecules.[6][13] This prevalence is not arbitrary but is grounded in the distinct physicochemical advantages that the repeating ethylene glycol units confer upon the PROTAC molecule.

Key Attributes of PEG Linkers:

-

Enhanced Hydrophilicity and Solubility: PROTACs are often large molecules that fall outside of Lipinski's "Rule of Five," leading to poor aqueous solubility.[3][14] The hydrophilic nature of the PEG chain significantly improves the solubility of the entire PROTAC construct, which is crucial for formulation, bioavailability, and conducting reliable in vitro assays.[4][5][14][15][16]

-

Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer used extensively in drug delivery, known for its ability to reduce nonspecific protein binding.

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by the number of ethylene glycol units.[13][15][16] This allows for systematic optimization of the distance between the POI and E3 ligase to achieve a productive ternary complex.[11] The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of successful ternary complex formation.[12][17]

-

Synthetic Accessibility: A wide variety of bifunctional PEG linkers are commercially available, enabling the rapid and modular assembly of PROTAC libraries for screening and optimization.[13][15]

The Strategic Choice of a PEG9 Linker

The selection of linker length is a critical optimization step, as both excessively short and long linkers can be detrimental. A short linker may cause steric clashes that prevent the POI and E3 ligase from binding simultaneously, while an overly long linker might fail to induce the necessary proximity for efficient ubiquitination.[11][18][] The PEG9 linker, with its specific length and properties, often represents a strategic starting point and a frequently identified optimum in PROTAC development campaigns.

Physicochemical and Structural Impact of PEG9

A PEG9 linker provides a specific spatial separation between the warhead and the anchor. This distance is often sufficient to span the required gap between the binding pockets of many target proteins and E3 ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL), without introducing excessive flexibility that could lead to an entropic penalty upon binding.[12]

The nine repeating ethylene glycol units significantly enhance the hydrophilicity of the PROTAC. This is particularly important for balancing the lipophilicity often contributed by the warhead and E3 ligase ligands. By mitigating high lipophilicity, a PEG9 linker can prevent issues such as poor solubility, non-specific binding, and rapid metabolic clearance.

Impact on Ternary Complex Formation and Stability

The primary function of the PEG9 linker is to enable the formation of a stable and productive ternary complex. The flexibility of the PEG9 chain is advantageous, as it allows the two binding elements to orient themselves effectively for cooperative binding.[20] This "induced-fit" capability can be crucial for accommodating the unique surface topographies of different POI-E3 ligase pairs.

Furthermore, the ether oxygens within the PEG chain can act as hydrogen bond acceptors, potentially forming stabilizing interactions with protein residues at the interface of the ternary complex, a phenomenon that has been observed in structural studies of PROTACs.[18]

Influence on Cell Permeability and Pharmacokinetics (PK)

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of linkers like PEG9 can lead to a "chameleon effect."[12][14] This allows the PROTAC to adopt a folded, more compact conformation in a nonpolar environment, shielding its polar surface area and facilitating membrane transit.[14]

From a pharmacokinetic perspective, the PEG9 linker influences several parameters:

-

Absorption: Improved solubility can enhance formulation and potentially oral absorption.[14][16]

-

Distribution: The linker's properties affect how the PROTAC distributes into tissues.

-

Metabolism: While ether linkages can be sites of metabolism (e.g., by cytochrome P450 enzymes), they are often more stable than simple alkyl chains.[14] The linker's length and composition are key determinants of the PROTAC's metabolic stability and in vivo half-life.[21]

The table below summarizes the key attributes influenced by the choice of a PEG9 linker.

| Parameter | Impact of PEG9 Linker | Rationale / Causality |

| Solubility | Generally Increased | The hydrophilic ethylene glycol units enhance interaction with aqueous environments.[14] |

| Ternary Complex | Facilitates Formation | Provides optimal length and flexibility to bridge the POI and E3 ligase without steric clash.[11][18] |

| Cell Permeability | Variable; Can be Favorable | Balances hydrophilicity with the potential for conformational masking ("chameleon effect") to aid membrane transit.[14] |

| Metabolic Stability | Moderate | Ether linkages can be metabolic soft spots but may offer advantages over highly lipophilic alkyl chains.[14][21] |

| Synthetic Tractability | High | Bifunctional PEG9 linkers are readily available, facilitating modular PROTAC synthesis.[13][22] |

Experimental Validation: Protocols and Workflows

A core tenet of drug discovery is empirical validation. The theoretical advantages of a PEG9 linker must be confirmed through rigorous experimentation. The following protocols provide a self-validating framework for assessing the performance of a newly synthesized PEG9-containing PROTAC.

Caption: A typical experimental workflow for evaluating a PROTAC.

Protocol: Western Blot for Target Degradation (DC50 and Dmax Determination)

This assay is the cornerstone for quantifying the potency and efficacy of a PROTAC.[10][11]

Objective: To determine the concentration of the PROTAC that induces 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax).

Materials:

-

Cell line expressing the target protein.

-

PROTAC stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range would be 1 nM to 10 µM. Treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and loading dye.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.[11]

-

-

Loading Control: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.

Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation

This assay provides qualitative evidence of the formation of the POI-PROTAC-E3 ligase complex within the cell.[23]

Objective: To confirm that the PROTAC induces a physical interaction between the POI and the E3 ligase.

Materials:

-

Materials from Protocol 4.1.

-

Co-IP Lysis/Wash Buffer (less stringent than RIPA, e.g., Triton X-100 based).

-

Primary antibody for immunoprecipitation (either anti-POI or anti-E3 ligase).

-

Protein A/G magnetic beads.

-

Elution buffer.

Procedure:

-

Cell Treatment and Lysis: Treat cells with an effective concentration of the PROTAC (e.g., at or above the DC50) and a vehicle control for a short duration (e.g., 1-4 hours) to capture the complex before significant degradation occurs. Lyse cells in Co-IP lysis buffer.

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with magnetic beads.

-

Incubate the pre-cleared lysate with the IP antibody (e.g., anti-POI) overnight at 4°C.

-

Add fresh magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively with Co-IP wash buffer to remove non-specific binders.

-

-

Elution and Western Blot:

-

Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.

-

Run the eluates on an SDS-PAGE gel and perform a Western blot.

-

Probe the membrane with an antibody against the putative interaction partner (e.g., if you pulled down the POI, blot for the E3 ligase).

-

-

Interpretation: A band for the E3 ligase in the lane corresponding to the PROTAC-treated POI pulldown (and its absence or significant reduction in the vehicle control lane) confirms the formation of the ternary complex.

Conclusion and Future Perspectives

The linker is a pivotal component in PROTAC design, and the PEG9 variant offers a compelling combination of hydrophilicity, flexibility, and optimal length that has proven effective for a wide range of targets.[6][10][] Its ability to improve the physicochemical properties of large, complex PROTAC molecules while effectively facilitating the formation of a productive ternary complex underscores its value in the field.[5][18]

The design process, however, remains largely empirical.[7] While PEG9 serves as an excellent starting point, the optimal linker is always target-dependent. Future advancements will likely involve more sophisticated, computationally-driven approaches to predict ideal linker conformations and properties, further refining the rational design of these powerful therapeutic agents.[6][7] Nevertheless, the foundational principles demonstrated by the utility of linkers like PEG9 will continue to guide the development of the next generation of protein degraders.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Shcherbak, N. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Cision PR Newswire. (2022). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Cision PR Newswire. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Wang, Y., et al. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science. [Link]

-

Bello, M., & Vangone, A. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

-

Mares, A., et al. (2020). Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. ResearchGate. [Link]

-

Sasso, E., & Carlotta, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]

-

Cision PR Newswire. (2022). Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. Cision PR Newswire. [Link]

-

Shcherbak, N. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. [Link]

-

Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]